molecular formula C10H15FN2O2S B1372355 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide CAS No. 1094822-19-1

5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide

Cat. No.: B1372355
CAS No.: 1094822-19-1
M. Wt: 246.3 g/mol
InChI Key: IYCWVIYAMDDHDF-UHFFFAOYSA-N
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Description

5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C10H15FN2O2S. It is characterized by the presence of an amino group, a tert-butyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield N-alkylated derivatives .

Scientific Research Applications

5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the sulfonamide group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-tert-butyl-2-chlorobenzene-1-sulfonamide
  • 5-amino-N-tert-butyl-2-bromobenzene-1-sulfonamide
  • 5-amino-N-tert-butyl-2-iodobenzene-1-sulfonamide

Uniqueness

5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can enhance the compound’s stability and reactivity. The fluorine atom can also influence the compound’s biological activity by affecting its interaction with molecular targets .

Properties

IUPAC Name

5-amino-N-tert-butyl-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2S/c1-10(2,3)13-16(14,15)9-6-7(12)4-5-8(9)11/h4-6,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCWVIYAMDDHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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